Cas no 1389890-72-5 ((R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid)

(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid is a chiral tetrahydroisoquinoline derivative with significant applications in pharmaceutical and organic synthesis. Its key advantages include its role as a versatile intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and cardiovascular systems. The (R)-enantiomer offers stereochemical specificity, enhancing binding affinity and selectivity in drug development. The hydroxyl group at the 6-position provides a functional handle for further derivatization, while the carboxylic acid moiety enables conjugation or salt formation. This compound exhibits high purity and stability under standard conditions, making it suitable for research and industrial-scale applications. Its rigid scaffold is valuable in designing peptidomimetics and constrained analogs.
(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid structure
1389890-72-5 structure
Product Name:(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
CAS No:1389890-72-5
MF:C10H11NO3
MW:193.199242830276
MDL:MFCD22508515
CID:5521409
PubChem ID:25418554
Update Time:2025-10-12

(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
    • 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-, (1R)-
    • PS-18631
    • CS-0310148
    • 1389890-72-5
    • (R)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLICACID
    • (R)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID
    • 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1alpha-carboxylic acid
    • (1r)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
    • (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
    • MDL: MFCD22508515
    • Inchi: 1S/C10H11NO3/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14/h1-2,5,9,11-12H,3-4H2,(H,13,14)/t9-/m1/s1
    • InChI Key: WQTOOVAQGWLHKC-SECBINFHSA-N
    • SMILES: [C@H]1(C(O)=O)C2=C(C=C(O)C=C2)CCN1

Computed Properties

  • Exact Mass: 193.07389321g/mol
  • Monoisotopic Mass: 193.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 69.6Ų

(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Pricemore >>

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(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Related Literature

Additional information on (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Recent Advances in the Study of (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid (CAS: 1389890-72-5)

The compound (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid (CAS: 1389890-72-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral tetrahydroisoquinoline derivative is of particular interest due to its structural similarity to natural alkaloids and its role as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its pharmacological properties, synthetic pathways, and potential therapeutic applications, making it a focal point for researchers in the pharmaceutical industry.

One of the most notable advancements in the study of this compound is its application in the synthesis of opioid receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid serves as a critical building block for the development of novel analgesics with reduced side effects. The researchers utilized a multi-step synthetic route to derivatize the compound, resulting in analogs that exhibited high selectivity for the mu-opioid receptor while minimizing off-target effects. This breakthrough highlights the compound's potential in addressing the ongoing opioid crisis by offering safer alternatives to traditional pain management therapies.

In addition to its role in opioid research, (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid has shown promise in the field of neurodegenerative diseases. A recent preclinical study investigated its neuroprotective effects in models of Parkinson's disease. The compound was found to inhibit the aggregation of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson's, and to reduce oxidative stress in neuronal cells. These findings, published in ACS Chemical Neuroscience, suggest that further optimization of this scaffold could lead to the development of disease-modifying therapies for neurodegenerative disorders.

The synthetic accessibility of (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid has also been a subject of recent research. A 2024 paper in Organic Letters described an improved asymmetric synthesis method for this compound, achieving higher yields and enantiomeric purity compared to previous approaches. The new protocol employs a biocatalytic step using engineered enzymes, which not only enhances the efficiency of the synthesis but also aligns with the growing demand for greener pharmaceutical manufacturing processes. This advancement is particularly relevant for scaling up production to meet the compound's increasing demand in drug discovery programs.

Looking forward, the versatility of (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid continues to inspire new research directions. Its structural features make it amenable to various chemical modifications, allowing for the exploration of diverse biological targets. Current investigations are exploring its potential in cancer therapeutics, particularly as a scaffold for kinase inhibitors, as well as its application in the development of antimicrobial agents. With its growing importance in medicinal chemistry, this compound is expected to remain at the forefront of pharmaceutical research in the coming years.

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